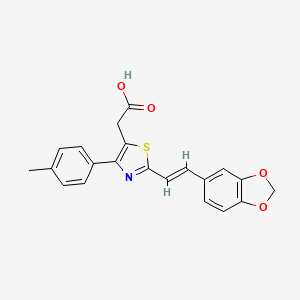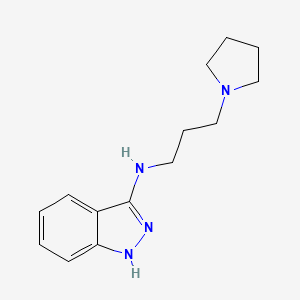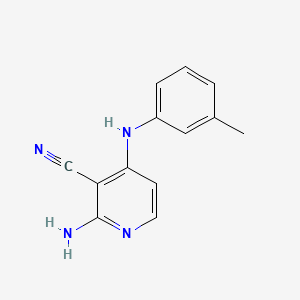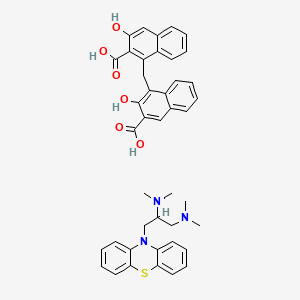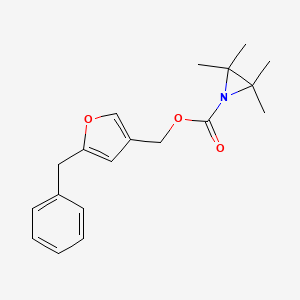
(5-Benzyl-3-furyl)methyl 2,2,3,3-tetramethyl-1-aziridinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Benzyl-3-furyl)methyl 2,2,3,3-tetramethyl-1-aziridinecarboxylate is a complex organic compound that features a unique combination of benzyl, furyl, and aziridinecarboxylate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Benzyl-3-furyl)methyl 2,2,3,3-tetramethyl-1-aziridinecarboxylate typically involves multiple steps, starting from commercially available precursors. One common approach is the reaction of 5-benzyl-3-furylmethanol with 2,2,3,3-tetramethyl-1-aziridinecarboxylic acid chloride under basic conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Benzyl-3-furyl)methyl 2,2,3,3-tetramethyl-1-aziridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The benzyl group can be reduced to form the corresponding benzyl alcohol.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different aziridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to open the aziridine ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furyl group may yield furanones, while reduction of the benzyl group may produce benzyl alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5-Benzyl-3-furyl)methyl 2,2,3,3-tetramethyl-1-aziridinecarboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its aziridine ring is particularly useful for investigating nucleophilic attack mechanisms in enzymes.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may offer therapeutic benefits in treating certain diseases, although further research is needed to confirm its efficacy and safety.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its reactive functional groups allow for the creation of materials with specific properties, such as enhanced durability or chemical resistance.
Wirkmechanismus
The mechanism of action of (5-Benzyl-3-furyl)methyl 2,2,3,3-tetramethyl-1-aziridinecarboxylate involves its interaction with molecular targets through its reactive functional groups. The aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can disrupt normal cellular processes, making it useful in various applications, such as enzyme inhibition or drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Benzyl-3-furyl)methyl 2,2,3,3-tetramethyl-1-aziridinecarboxylate: Unique due to its combination of benzyl, furyl, and aziridinecarboxylate groups.
Benzyl aziridinecarboxylate: Lacks the furyl group, making it less versatile in certain reactions.
Furyl aziridinecarboxylate: Lacks the benzyl group, which may limit its applications in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a versatile platform for the development of new compounds with specific properties and functions.
Eigenschaften
CAS-Nummer |
18877-90-2 |
|---|---|
Molekularformel |
C19H23NO3 |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
(5-benzylfuran-3-yl)methyl 2,2,3,3-tetramethylaziridine-1-carboxylate |
InChI |
InChI=1S/C19H23NO3/c1-18(2)19(3,4)20(18)17(21)23-13-15-11-16(22-12-15)10-14-8-6-5-7-9-14/h5-9,11-12H,10,13H2,1-4H3 |
InChI-Schlüssel |
XXMGBFVVCBTZIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(N1C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




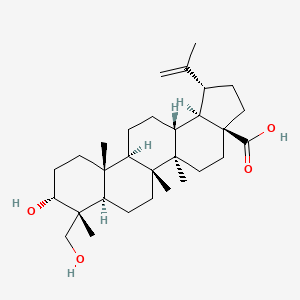

![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(4-methoxyphenyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12725223.png)


